molecular formula C13H17NO B6596752 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline CAS No. 1887036-64-7

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6596752
CAS No.: 1887036-64-7
M. Wt: 203.28 g/mol
InChI Key: ICOLAMRGGYPZFF-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a cyclopropylmethoxy group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through an alkylation reaction. This involves the reaction of the tetrahydroisoquinoline core with a cyclopropylmethoxy halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline analogs.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic applications, including its effects on the central nervous system.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline: can be compared with other tetrahydroisoquinoline derivatives such as:

Uniqueness

The presence of the cyclopropylmethoxy group in this compound imparts unique chemical and biological properties to the compound. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-10(1)9-15-13-4-3-12-8-14-6-5-11(12)7-13/h3-4,7,10,14H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOLAMRGGYPZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(CNCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1887036-64-7
Record name 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline
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